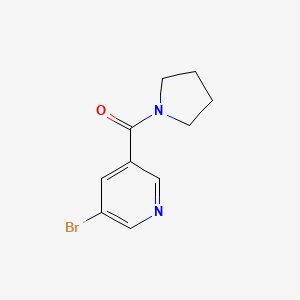

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone

説明

特性

IUPAC Name |

(5-bromopyridin-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-9-5-8(6-12-7-9)10(14)13-3-1-2-4-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKJUEBASITIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649714 | |

| Record name | (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090388-79-6 | |

| Record name | (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method 1: Reaction with 5-Bromo-2-pyridinecarboxylic Acid

This method involves the use of 5-bromo-2-pyridinecarboxylic acid as a starting material:

Reagents :

- 5-bromo-2-pyridinecarboxylic acid

- 1,1'-carbonyldiimidazole

- Pyrrolidine

- Dichloromethane as solvent

-

- Dissolve 210 mg (1.04 mmol) of 5-bromo-2-pyridinecarboxylic acid in 4 mL of dichloromethane.

- Add 169 mg (1.04 mmol) of 1,1'-carbonyldiimidazole and shake at room temperature for 15 minutes.

- Introduce 74 mg (1.04 mmol) of pyrrolidine and continue shaking for an additional hour.

- Add a saturated solution of sodium hydrogen carbonate (3 mL) to the mixture and separate the organic layer.

- Dry the organic layer over sodium sulfate and evaporate under reduced pressure to obtain the product.

Yield : Approximately 68%.

Method 2: Direct Bromination and Amidation

Another approach involves direct bromination followed by amidation:

Reagents :

- Pyrrolidine

- Bromine or a suitable brominating agent

- Acetic anhydride or another acylating agent

-

- Brominate pyridine derivatives to introduce the bromine substituent at the desired position.

- React the brominated product with pyrrolidine in the presence of an acylating agent under controlled conditions to form this compound.

Considerations : Careful control of reaction conditions is necessary to optimize yield and purity.

Method 3: Grignard Reaction

The Grignard method can also be employed for synthesizing this compound:

Reagents :

- Brominated pyridine derivative

- Grignard reagent (e.g., isopropylmagnesium chloride)

- Carbonyl compound (e.g., formamide or similar)

-

- Prepare the Grignard reagent by reacting magnesium with bromoalkanes in dry ether.

- Add the Grignard reagent to the brominated pyridine derivative containing a carbonyl group.

- Allow the reaction to proceed under inert atmosphere conditions, then quench with water or dilute acid.

Yield and Purity : This method often results in high yields and can be tuned by varying reaction parameters such as temperature and solvent choice.

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Reaction with Acid | ~68 | Simple procedure; good yield | Limited to specific starting materials |

| Direct Bromination | Variable | Versatile; applicable to various substrates | Requires careful handling of reagents |

| Grignard Reaction | High | High yield; versatile for various derivatives | Sensitive to moisture; requires dry conditions |

化学反応の分析

Types of Reactions

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

科学的研究の応用

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

類似化合物との比較

Structural Analogs and Their Properties

The table below compares (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone with structurally related compounds:

Functional and Reactivity Differences

- Electronic Effects: The pyrrolidine group in this compound introduces electron-donating properties via its nitrogen lone pair, which may enhance reactivity in nucleophilic substitution reactions compared to the phenyl or cyclopropyl analogs .

- Steric Considerations : The cyclopropyl analog exhibits greater steric hindrance, limiting its utility in reactions requiring planar transition states, such as certain cross-couplings .

- Biological Activity: Pyrrolidine-containing compounds (e.g., sodium channel blockers with pyrrolidinyl-triazine moieties ) often exhibit improved pharmacokinetic profiles compared to indole or morpholine derivatives, as seen in cannabinoid receptor studies .

Key Research Findings

- Catalytic Efficiency : The cyclopropyl analog achieved >90% yield in Suzuki-Miyaura reactions under microwave conditions , suggesting that the pyrrolidine variant could perform similarly with optimized catalysts.

- Bioactivity Trends: Pyrrole-derived cannabinoids with pyrrolidine-like side chains showed reduced CB1 receptor affinity compared to indole analogs, highlighting the importance of heterocycle choice in drug design .

生物活性

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a brominated pyridine ring and a pyrrolidinyl group. These characteristics contribute to its biological activity, particularly as an inhibitor or modulator of various enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₃BrN₂O. The presence of the bromine atom at the 5-position enhances the compound's reactivity, making it suitable for various chemical transformations and biological applications. The compound's structure can be represented as follows:

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through mechanisms such as:

- Hydrophobic interactions : The bromine atom enhances binding affinity to hydrophobic pockets in proteins.

- Hydrogen bonding : The functional groups in the compound facilitate hydrogen bonding with target molecules.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties.

- Anticancer Potential : It has been investigated for its role as an apoptosis inducer and cyclin-dependent kinase inhibitor.

- Enzyme Inhibition : The compound shows promise as an inhibitor of specific enzymes involved in various metabolic pathways.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : In vitro tests demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) ranging from 0.2 to 1.5 µg/mL against various strains, indicating strong antibacterial properties .

- Anticancer Activity : A study highlighted the compound's ability to induce apoptosis in specific cancer cell lines by activating intrinsic apoptotic pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

- Enzyme Interaction : Research into the structure-activity relationship (SAR) revealed that modifications at certain positions on the pyridine ring could enhance or diminish enzyme inhibition efficacy. For example, compounds with electron-withdrawing groups showed improved binding affinity to their targets .

Q & A

Basic: What are the recommended synthetic routes for (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves coupling reactions between 5-bromopyridine-3-carboxylic acid derivatives and pyrrolidine. A common approach is using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic acyl substitution. For example, demonstrates a Ru-catalyzed arylation of benzamides with phenyl(pyrrolidin-1-yl)methanone, suggesting analogous strategies for introducing the pyrrolidinyl moiety. Optimization strategies include:

- Catalyst selection : Pd(OAc)₂ with Xantphos ligands improves coupling efficiency.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Temperature control : Stepwise heating (80–120°C) minimizes side reactions.

Yield improvements (up to 71% in similar systems, as seen in ) can be achieved via column chromatography purification and monitoring reaction progress with TLC/HPLC .

Advanced: How can crystallographic data contradictions be resolved when determining the structure of this compound using SHELX software?

Methodological Answer:

Crystallographic challenges such as twinning, disorder, or weak diffraction can be addressed using SHELXL ( ). Key steps include:

- Data integration : Use TWINABS for twinned data correction.

- Disorder modeling : Apply PART and SUMP commands to refine split positions.

- Restraints : Introduce SIMU and DELU to stabilize anisotropic displacement parameters.

For high-resolution data, iterative refinement cycles with L.S. and CGLS algorithms improve convergence. Cross-validation (Rfree) ensures model reliability. Reference SHELX’s robust handling of small-molecule data in for validation protocols .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions (e.g., pyridine C-Br at δ ~140 ppm in ¹³C).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~283.04 Da).

- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) assess purity (>95%).

- X-ray Crystallography : SHELXL-refined structures ( ) provide unambiguous stereochemical assignment. highlights similar bromopyridine derivatives analyzed via these methods .

Advanced: What strategies are employed to study the compound's role in modulating chromatin remodeling enzymes like BRPF3?

Methodological Answer:

As a bromopyridine-pyrrolidinone derivative, its potential as a BRPF3 inhibitor ( ) can be evaluated via:

- Biochemical assays : Fluorescence polarization assays using methylated histone peptides to measure binding affinity (IC₅₀).

- Cellular models : CRISPR-engineered BRPF3-knockout cells to compare phenotypic effects (e.g., histone acetylation via Western blot).

- Enzyme kinetics : Michaelis-Menten analysis of BRPF3’s methyltransferase activity in the presence of the compound. highlights related methanones as chromatin-modulating probes .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation ( ).

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste.

- Emergency measures : For skin contact, rinse with water for 15 minutes (). Safety Data Sheets (SDS) for analogous compounds in and provide detailed protocols .

Advanced: How does introducing bromine at the 5-position of the pyridine ring influence the compound's electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing bromine at C5:

- Activates the pyridine ring : Enhances electrophilicity at C3 for nucleophilic substitution (SNAr).

- Directs coupling reactions : Bromine acts as a leaving group in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

- Alters π-backbonding : Stabilizes transition metals in catalytic cycles, as seen in ’s Ru-catalyzed systems. Computational studies (DFT) can map charge distribution and predict reactivity .

Advanced: What computational modeling approaches predict the binding affinity of this compound to methyllysine reader domains?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with L3MBTL3’s aromatic cage ( ).

- Molecular Dynamics (MD) : GROMACS simulations assess binding stability (RMSD <2 Å over 100 ns).

- Free-energy calculations : MM-PBSA/GBSA quantify ΔGbinding.

’s SARS-CoV-2 protease inhibitors demonstrate similar workflows for non-covalent inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。